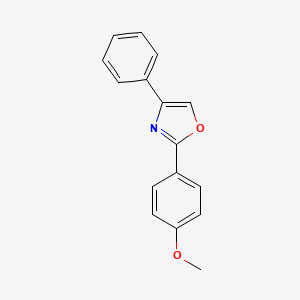

2-(4-Methoxyphenyl)-4-phenyl-1,3-oxazole

Description

Properties

CAS No. |

25205-87-2 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-4-phenyl-1,3-oxazole |

InChI |

InChI=1S/C16H13NO2/c1-18-14-9-7-13(8-10-14)16-17-15(11-19-16)12-5-3-2-4-6-12/h2-11H,1H3 |

InChI Key |

URUNBNWRURCBSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reaction Optimization

This two-step cyclization remains the most widely adopted method, achieving 95% yield under optimized conditions. 4-Methoxybenzamide reacts with 1,3-dichloroacetone in refluxing xylene (138–144°C) using a Dean-Stark apparatus for azeotropic water removal. The first equivalent of 1,3-dichloroacetone facilitates imine formation, while the second drives oxazole ring closure via intramolecular nucleophilic attack (Scheme 1).

Table 1: Key Reaction Parameters for Cyclocondensation

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Xylene | Maximizes azeotrope efficiency |

| Temperature | 138–144°C | Below 130°C: <50% yield |

| Stoichiometry (amide:ketone) | 1:2 | Excess ketone prevents dimerization |

| Reaction Time | 48 h (24 h increments) | Shorter durations yield intermediates |

Post-reaction workup involves vacuum solvent removal followed by trituration with isopropanol/water (1:1), yielding tan crystals with 99% purity by ¹H-NMR. Scalability tests indicate consistent yields up to 100 g batches, though prolonged heating (>60 h) induces decomposition via demethoxylation.

Palladium-Catalyzed Cross-Coupling Strategies

Oxazole Triflate Intermediate Synthesis

Kelly and Lang pioneered the use of oxazole triflates as coupling partners, enabling regioselective functionalization. Treatment of 2-(4-methoxyphenyl)oxazole with triflic anhydride (Tf₂O) in dichloromethane at −78°C generates the 4-triflate derivative, which undergoes Suzuki-Miyaura coupling with phenylboronic acid (Scheme 2).

Critical Considerations:

- Catalyst System: Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C

- Base: K₂CO₃ (2 equiv) for boronic acid activation

- Yield: 78–82% after column chromatography

This method’s advantage lies in modularity—varying boronic acids access diverse 4-aryl analogs. However, triflate preparation requires stringent anhydrous conditions, and catalyst costs may limit industrial application.

Nucleophilic Substitution on 4-Chloromethyl-oxazole Intermediates

Two-Step Functionalization

DE3819037A1 discloses a chloride displacement strategy using 4-chloromethyl-2-(4-methoxyphenyl)oxazole. Sodium hydride (55–60% in mineral oil) deprotonates imidazole in DMF at 0–10°C, generating a nucleophile that attacks the chloromethyl group (Scheme 3).

Optimized Protocol:

- Reagents:

- 4-Chloromethyl-oxazole (1.0 equiv)

- Imidazole (1.15 equiv)

- NaH (1.1 equiv) in DMF

- Conditions: 5 h stirring at RT → 12 h standing

- Workup: Ice-water quench, recrystallization (H₂O)

- Yield: 70–75% (3.2 g scale)

Kinetic studies reveal second-order dependence on [imidazole], suggesting a bimolecular mechanism. Side products (<5%) arise from DMF decomposition at prolonged reaction times.

Condensation with Aldehyde Derivatives

Knoevenagel-Type Approach

EP0281012A1 details condensation between 2-methyl-4-chlorooxazole and N-(4-chlorophenyl)azomethine derivatives. Potassium hydroxide (160 mmol) in DMF at 60°C promotes enolate formation, followed by aldol-like addition and dehydration (Scheme 4).

Key Findings:

- Solvent Impact: DMF > DMSO > THF (yields: 68% vs. 55% vs. 42%)

- Base Selection: KOH pellets outperform powdered NaOH (68% vs. 58%)

- Temperature Control: >70°C causes oxazole ring degradation

Post-reaction cooling to −10°C in methanol precipitates pure product, avoiding chromatographic purification.

Multi-Step Synthesis via Oxazole Triflates

Tandem Coupling-Cyclization

Advanced routes couple palladium chemistry with heterocycle formation. Bromo ketone 69 (from Kelly 1996) condenses with amide 28 under Mitsunobu conditions (DIAD, PPh₃), followed by triflate installation and Suzuki coupling. This 11-step sequence achieves 23% overall yield but demonstrates synthetic flexibility for structural analogs.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

Cyclocondensation offers the best balance of yield and cost, while palladium methods enable precise functionalization despite higher expenses. Industrial applications favor the former, whereas pharmaceutical research utilizes coupling strategies for analog libraries.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-phenyl-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration reactions, respectively.

Major Products

Oxidation: Formation of 2-(4-hydroxyphenyl)-4-phenyl-1,3-oxazole.

Reduction: Formation of 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(4-Methoxyphenyl)-4-phenyl-1,3-oxazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-phenyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and phenyl groups can enhance its binding affinity and selectivity towards these targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

- Oxazole vs. Thiazole/Selenazole Derivatives Thiazole analogs (e.g., 4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazole): Replacing oxygen with sulfur in the heterocycle increases polarizability and alters electronic properties. Thiazole derivatives often exhibit enhanced antimicrobial and anticancer activities due to improved binding to enzymatic targets . Selenazole analogs (e.g., 4-(4-Methoxyphenyl)-2-(nitrobenzylidenehydrazinyl)-1,3-selenazole): Selenium’s larger atomic radius and lower electronegativity compared to oxygen reduce aromaticity but improve redox activity. These compounds show notable inhibition of metalloproteinases and higher thermal stability (melting points: 165–203°C) .

Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups

- 4-Methoxyphenyl (electron-donating) : Enhances π-electron delocalization in the oxazole ring, leading to red-shifted fluorescence in polar solvents (e.g., DMF) .

- 4-Chlorophenyl (electron-withdrawing) : Reduces emission intensity and wavelength due to decreased intramolecular charge transfer (ICT) .

- 4-Fluorophenyl : Moderately electron-withdrawing; combined with 4-methoxyphenyl, it induces red shifts in emission spectra (e.g., compound 6h in ) .

Positional Isomerism

Spectroscopic Properties

- Fluorescence Behavior: 4-Phenylethynylquinazolines with 4-methoxyphenyl groups exhibit solvent-dependent emission maxima (e.g., 6l in DMF: λem = 480 nm), whereas chloro-substituted analogs (e.g., 6k) show blue shifts (λem = 450 nm) . Bis-oxazolyl benzene derivatives (e.g., 1,4-bis(4-methyl-5-phenyloxazol-2-yl)benzene) display dual emission bands due to extended conjugation, unlike mono-oxazole systems .

Key Data Tables

Table 1: Comparison of Heterocyclic Derivatives with 4-Methoxyphenyl Substituents

Table 2: Emission Properties of 4-Methoxyphenyl-Substituted Compounds in DMF

Critical Analysis of Contradictory Evidence

- Emission Intensity Trends : While 4-methoxyphenyl generally enhances fluorescence, its interaction with polar solvents like DMF can reduce ICT in some cases (e.g., compound 6d), contradicting the typical red-shift behavior .

- Biological Activity : Thiazole derivatives with 4-methoxyphenyl groups show stronger HIV RT inhibition than oxazoles, but oxazoles may offer better synthetic versatility for fluorescence applications .

Q & A

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)-4-phenyl-1,3-oxazole, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclization reactions using precursors like 4-methoxyphenyl and phenyl-substituted intermediates. Key steps include:

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating. For example, oxazole derivatives are synthesized under microwave irradiation with catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Catalytic optimization : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., NaH) to promote cyclization. Evidence suggests room-temperature reactions in water with catalysts can yield dihydro-oxazole intermediates, which are oxidized to the final product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The methoxy group (δ 3.8–4.0 ppm in ¹H NMR) and oxazole protons (δ 7.2–8.1 ppm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 265.0972 for C₁₆H₁₃NO₂⁺) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For example, the oxazole ring shows planar geometry with C–O bonds averaging 1.36 Å .

Q. How can computational modeling predict electronic properties and guide derivative design?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to analyze frontier molecular orbitals (HOMO-LUMO gaps). Substituents like methoxy groups lower the bandgap by ~0.5 eV, enhancing photophysical activity .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability. Polar solvents (e.g., DMSO) stabilize the oxazole core via hydrogen bonding .

Q. How can structural discrepancies in X-ray data be resolved during refinement?

Methodological Answer:

- SHELX Refinement : Use SHELXL for high-resolution data (e.g., <1.0 Å) to model disorder. For example, phenyl ring torsional disorder is resolved using PART and SUMP instructions .

- Twinned Data : Apply TwinRotMat in SHELXL to handle pseudo-merohedral twinning. Refine twin laws (e.g., -h, -k, l) and partition occupancy .

Q. What strategies address contradictions in substituent effects on reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.